molecular formula C14H16BClN2O2 B2960974 6-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline CAS No. 1210047-59-8

6-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

Cat. No. B2960974
CAS RN: 1210047-59-8
M. Wt: 290.55
InChI Key: USJOQJLBLDFJHH-UHFFFAOYSA-N
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Description

The compound “6-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline” is a quinoxaline derivative. Quinoxaline is a heterocyclic compound with a bicyclic structure formed by the fusion of benzene and pyrazine rings . The compound has a chloro group at the 6th position and a boronic ester group at the 7th position of the quinoxaline ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoxaline ring, a chloro group at the 6th position, and a boronic ester group at the 7th position .


Chemical Reactions Analysis

The boronic ester group in this compound can undergo various reactions. For example, it can participate in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the chloro group might increase its reactivity, while the boronic ester group might make it suitable for cross-coupling reactions .

Scientific Research Applications

Synthesis and Biological Activities

  • Antituberculosis Agents : A study focused on synthesizing new quinoxaline-2-carboxylate 1,4-dioxide derivatives, highlighting the significance of substituents on the quinoxaline nucleus for antituberculosis activity. Some compounds showed promising activity against both normal and drug-resistant strains of Mycobacterium tuberculosis, showcasing the potential of quinoxaline derivatives in tuberculosis treatment (A. Jaso et al., 2005).

  • Antibacterial and Antifungal Activities : Another research synthesized quinoxaline derivatives with varying substituents, evaluating their antibacterial and antifungal activities. The study found that electrophilicity of halomethyl units significantly influences antimicrobial activity, suggesting these compounds' utility in developing new antimicrobial agents (Hisato Ishikawa et al., 2013).

  • Anticancer Potential : The synthesis of substituted quinoxaline derivatives and their evaluation as potential anticancer agents against various cancer cell lines have been explored. Certain derivatives exhibited high binding affinity and low IC50 values, showing comparable or superior activity to standard drugs (H. Abbas et al., 2015).

  • Anti-tuberculosis and Antifungal Activity : Research into 2,3-bifunctionalized quinoxalines revealed minimal biological activities in DNA footprinting, anti-tubercular, anti-fungal, and anticancer tests. However, adding a nitro group significantly improved biological effects and binding to DNA, indicating the potential for these compounds in therapeutic applications (M. Waring et al., 2002).

  • Corrosion Inhibition : A theoretical study on quinoxalines as corrosion inhibitors for copper in nitric acid media was conducted using quantum chemical calculations. This research aids in understanding the relationship between molecular structure and inhibition efficiency, demonstrating quinoxalines' utility in corrosion protection (A. Zarrouk et al., 2014).

Chemical Synthesis and Material Science

  • Fluorescent Whiteners : The synthesis of 6-acetamido-2-substituted quinoxaline derivatives for use as fluorescent whiteners on polyester fibers showcases the chemical versatility and application of quinoxaline derivatives in material science and textile industry (D. W. Rangnekar & P. V. Tagdiwala, 1986).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, care should be taken when handling any chemical compound to avoid exposure and potential harm .

Future Directions

The future research directions for this compound could involve exploring its potential applications, such as in medicinal chemistry or materials science. Further studies could also focus on optimizing its synthesis and understanding its reactivity .

properties

IUPAC Name

6-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BClN2O2/c1-13(2)14(3,4)20-15(19-13)9-7-11-12(8-10(9)16)18-6-5-17-11/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJOQJLBLDFJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CN=C3C=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

CAS RN

1210047-59-8
Record name 6-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
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